molecular formula C10H12FNO2 B112613 (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid CAS No. 422568-68-1

(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Cat. No. B112613
CAS RN: 422568-68-1
M. Wt: 197.21 g/mol
InChI Key: BBRMBENCQBOTHY-SNVBAGLBSA-N
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Description

“®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 18125-46-7. It has a molecular weight of 183.18 and its IUPAC name is (2R)-2-amino-3-(4-fluorophenyl)propanoic acid . It is stored at room temperature and has a purity of 98%. The physical form of this compound is a white to almost white crystal or powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric hydrogenation of unsaturated acids in the presence of ruthenium (II) carboxylato complexes containing chiral atropisomeric diphosphines has been used to produce compounds with similar structures .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . This indicates that the compound has a fluorophenyl group and an amino group attached to a 2-methylpropanoic acid backbone.

Scientific Research Applications

Synthesis and Chemical Properties

The development of efficient synthetic routes for related fluorinated compounds is crucial in organic chemistry. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, demonstrates the importance of fluorinated intermediates in drug synthesis. The study by Qiu et al. (2009) developed a practical method for preparing 2-Fluoro-4-bromobiphenyl, highlighting the challenges and solutions in synthesizing fluorinated compounds for pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Biological and Pharmacological Applications

Fluorinated amino acids, including (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, are of interest in biochemistry and pharmacology due to their unique properties. For instance, the review by Friedman (2004) on the applications of the ninhydrin reaction for analyzing amino acids, peptides, and proteins underscores the significance of detecting and analyzing amino acids in various scientific disciplines, from agricultural to biomedical sciences (Friedman, 2004).

Analytical and Diagnostic Applications

The development of chemosensors for detecting various analytes, as reviewed by Roy (2021), illustrates the role of fluorinated compounds and amino acids in creating sensitive and selective detection systems. Such chemosensors can be applied in environmental monitoring, clinical diagnostics, and research settings, showcasing the versatility of fluorinated amino acids in scientific applications (Roy, 2021).

Therapeutic Potential

The exploration of therapeutic applications for related compounds, such as the review on 4-phenylbutyric acid by Kolb et al. (2015), provides insights into how modifications of amino acid structures, including fluorination, might influence their biological activity and therapeutic potential. This research indicates the broader implications of modifying amino acids for treating diseases, including their roles as chemical chaperones in proteostasis (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Safety and Hazards

The compound is classified as causing serious eye damage and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMBENCQBOTHY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562117
Record name 4-Fluoro-alpha-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

422568-68-1
Record name 4-Fluoro-alpha-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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